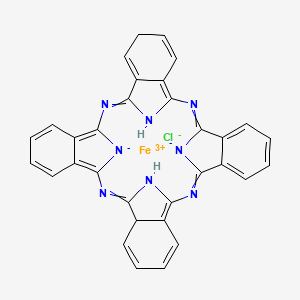

Iron(III) phthalocyanine chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,19,21,23,25,27,29,31,34-heptadecaene;iron(3+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20N8.ClH.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-7,9-16,18H,8H2,(H2-,33,34,36,37,38,39,40);1H;/q-2;;+3/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQSGNOINFUNFQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C3NC(=NC4=C5C=CC=CC5=C([N-]4)N=C6C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N3)[N-]8)C2=C1.[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20ClFeN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14285-56-4 | |

| Record name | Chloro[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Iron(III) Phthalocyanine Chloride: A Technical Guide for Researchers

An in-depth guide on the fundamental properties, synthesis, characterization, and applications of Iron(III) Phthalocyanine (B1677752) Chloride (FePcCl), tailored for researchers, scientists, and professionals in drug development.

Iron(III) phthalocyanine chloride is a coordination complex belonging to the family of metallophthalocyanines. These synthetic macrocyclic compounds are structurally analogous to naturally occurring porphyrins and have garnered significant scientific interest due to their exceptional chemical and thermal stability, as well as their versatile electronic and catalytic properties.[1][2] The central iron atom in FePcCl can exist in various oxidation states, which is a key factor in its diverse applications, ranging from catalysis and electrochemistry to medicine.[1][3]

Core Properties

This compound is a dark green to black powder or crystalline solid.[4] Its core structure consists of a central iron (III) ion coordinated to the four nitrogen atoms of the phthalocyanine macrocycle, with a chloride ion acting as an axial ligand.[3] This structure imparts the molecule with a high degree of stability.[3]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₁₆ClFeN₈ | [3][5][6][7][8] |

| Molecular Weight | 603.82 g/mol | [3][4][5][6][8] |

| Appearance | Dark green to black powder/crystals | [4] |

| Solubility | Insoluble in water. Soluble in concentrated sulfuric acid. Low solubility in organic solvents like DMF. | [9][10][11] |

| Magnetic Moment | Effective magnetic moment of 4.20 µB at 300 K. |

Spectroscopic Properties

| Technique | Key Features | Wavelength/Wavenumber | Reference(s) |

| UV-Vis Spectroscopy | Intense Q-band absorption in the visible region. | ~654 nm (can shift depending on the solvent) | [1][12] |

| Infrared (IR) Spectroscopy | Characteristic bands for C-H, C-N, and C=C stretching and bending vibrations of the phthalocyanine ring. | - | [1] |

| X-Ray Photoelectron Spectroscopy (XPS) | Fe 2p spectrum shows characteristic spin-orbit coupling (2p3/2 and 2p1/2). N 1s spectrum provides information on the nitrogen environments. | Fe 2p3/2 ~711 eV, Fe 2p1/2 ~724 eV, N 1s ~398.5 eV | [3][13][14][15] |

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, with the most common being the reaction of a phthalic acid derivative with an iron salt.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Phthalonitrile

This protocol is a generalized procedure based on common methods for metallophthalocyanine synthesis.[2][16]

Materials:

-

Phthalonitrile

-

Anhydrous Iron(III) chloride (FeCl₃)

-

High-boiling point solvent (e.g., nitrobenzene or quinoline)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine phthalonitrile and a molar excess of anhydrous Iron(III) chloride.

-

Add a high-boiling point solvent (e.g., nitrobenzene) to the flask.

-

Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere with constant stirring for 4-6 hours. The color of the mixture should change to a deep green/blue.

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a dilute solution of hydrochloric acid to precipitate the crude product.

-

Filter the precipitate and wash it sequentially with dilute HCl, distilled water, ethanol, and acetone to remove unreacted starting materials and byproducts.

-

For further purification, the crude product can be subjected to Soxhlet extraction with solvents in which the impurities are soluble but the product is not.

-

Dry the purified this compound in a vacuum oven.

Characterization

A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized FePcCl.

Experimental Protocols for Characterization

UV-Visible Spectroscopy:

-

Prepare a dilute solution of FePcCl in a suitable solvent (e.g., concentrated sulfuric acid, then diluted, or an organic solvent in which it has some solubility like DMF).[9][17]

-

Record the absorption spectrum over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.[9][18]

-

The characteristic Q-band should be observed around 654 nm.[1][12]

X-ray Photoelectron Spectroscopy (XPS):

-

Mount the powdered FePcCl sample on a sample holder using double-sided conductive tape.[4]

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.[1]

-

Acquire survey scans and high-resolution spectra for the Fe 2p, N 1s, C 1s, and Cl 2p regions.[1][4][13]

-

The Fe 2p spectrum will show the Fe 2p3/2 and Fe 2p1/2 peaks, and their binding energies can be used to confirm the oxidation state of iron.[3][13][14]

Cyclic Voltammetry (CV):

-

Prepare an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in a non-aqueous solvent like DMF or acetonitrile).

-

Modify a working electrode (e.g., glassy carbon) by drop-casting a solution of FePcCl onto its surface and allowing the solvent to evaporate.[19]

-

Assemble a three-electrode cell with the modified working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[20][21][22]

-

Record the cyclic voltammogram by scanning the potential within a suitable range to observe the redox processes of the iron center.[20][21][22]

Applications in Research and Drug Development

The unique properties of FePcCl make it a valuable material in various scientific and technological fields.

Catalysis

FePcCl is an effective catalyst for a range of oxidation reactions.[7][13] Its catalytic activity stems from the ability of the central iron ion to cycle between different oxidation states.[1] One notable application is the oxidation of anilines.[13]

Photodynamic Therapy (PDT)

In the field of drug development, FePcCl and its derivatives are investigated as photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment.[3][23][24]

Mechanism of Action in PDT:

Caption: Simplified signaling pathway of FePcCl in photodynamic therapy.

Upon irradiation with light of a specific wavelength (typically in the red region of the spectrum), the photosensitizer (FePcCl) is excited to a higher energy state.[25] This excited molecule can then transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[3][26] These ROS can induce oxidative damage to cellular components, leading to cell death.[25] The delivery of phthalocyanines for PDT can be enhanced by using nanoparticle-based systems.[23]

Experimental Protocol: In Vitro Phototoxicity Assay

This is a general protocol to assess the photodynamic activity of FePcCl on cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

FePcCl stock solution (dissolved in a suitable solvent like DMSO and diluted in culture medium)

-

Phosphate-buffered saline (PBS)

-

MTT or other cell viability assay kit

-

Light source with a specific wavelength for activation (e.g., ~670 nm)

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of FePcCl for a specific incubation period (e.g., 24 hours). Include untreated control wells.

-

After incubation, wash the cells with PBS to remove the excess compound.

-

Add fresh culture medium and expose the cells to a specific light dose from a suitable light source. Keep a set of plates in the dark as a control for dark toxicity.

-

Incubate the cells for another 24-48 hours.

-

Assess cell viability using a standard method like the MTT assay, following the manufacturer's instructions.

-

Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) for the light-treated and dark-treated cells. The difference in IC50 values indicates the phototoxic effect.[26]

References

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Study of the Interaction of an Iron Phthalocyanine Complex over Surface Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfachemic.com [alfachemic.com]

- 8. A mononuclear high-spin iron(III) phthalocyanine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. kbcc.cuny.edu [kbcc.cuny.edu]

- 10. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 16. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. This compound | 14285-56-4 | Benchchem [benchchem.com]

- 20. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 21. researchgate.net [researchgate.net]

- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 23. Phthalocyanine-nanoparticle conjugates for enhanced cancer photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. A Nanoencapsulated Ir(III)-Phthalocyanine Conjugate as a Promising Photodynamic Therapy Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Iron(III) Phthalocyanine Chloride: Molecular Structure and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, chemical formula, and physicochemical properties of Iron(III) phthalocyanine (B1677752) chloride (FePcCl). It includes a summary of key quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and analytical workflow.

Core Molecular Identity

Iron(III) phthalocyanine chloride is a coordination compound featuring a central iron ion in the +3 oxidation state. This central atom is complexed with a large, aromatic macrocyclic ligand, phthalocyanine, and balanced by a chloride anion. Its unique electronic and structural properties make it a subject of interest in catalysis, materials science, and photodynamic therapy.

Chemical Formula and Molecular Weight

The fundamental chemical identity of this compound is summarized in the table below.

| Identifier | Value |

| Chemical Formula | C₃₂H₁₆ClFeN₈ |

| Molecular Weight | 603.82 g/mol [1] |

| CAS Number | 14285-56-4[1] |

| Appearance | Dark green to black powder or crystals |

Molecular Structure Overview

The core structure of FePcCl consists of a central iron (Fe³⁺) ion coordinated to the four inner nitrogen atoms of the phthalocyanine (Pc) ligand.[2] The phthalocyanine ligand is a large, planar aromatic ring system, structurally similar to porphyrins, which imparts significant stability to the complex.[2] The iron atom is also bonded to a single chloride (Cl⁻) ion, completing its coordination sphere. This coordination results in a non-planar molecule, with the iron atom typically displaced from the plane of the four coordinating nitrogen atoms.[3]

Caption: Coordination of the central Iron(III) ion.

Quantitative Structural Data

Crystallographic Data for a Related Structure: (PcFe)₂O Dimer

The following table summarizes key bond lengths and the displacement of the iron atom from the phthalocyanine plane as determined by single-crystal X-ray diffraction of the μ-oxo dimer.

| Parameter | Value (Å) | Description |

| Average Fe-N Bond Distance | ~2.07 | The average length of the coordinate bonds between the iron center and the four nitrogen atoms of the phthalocyanine ring.[4] |

| Fe Displacement from N₄ Plane | 0.57 - 0.58 | The distance the iron atom is positioned out of the plane formed by the four coordinating nitrogen atoms.[4] |

Note: These values are for the μ-oxo dimer and may vary slightly in the monomeric chloride complex.

Experimental Protocols

The synthesis and characterization of this compound involve well-established laboratory procedures.

Synthesis Protocol

A common method for the direct synthesis of this compound involves the cyclotetramerization of phthalonitrile (B49051) or its derivatives in the presence of an iron salt.[2]

Materials:

-

Phthalic anhydride

-

Urea

-

Ferrous chloride (FeCl₂)

-

High-boiling point solvent (e.g., nitrobenzene (B124822) or dioctyl phthalate)

-

Catalyst (e.g., ammonium (B1175870) molybdenate)

Procedure:

-

A mixture of phthalic anhydride, urea, and ferrous chloride is prepared in a high-boiling point solvent.

-

A catalytic amount of ammonium molybdenate is added to the mixture.

-

The reaction mixture is heated to a high temperature (typically >180°C) for several hours to facilitate the cyclotetramerization reaction, forming the phthalocyanine macrocycle around the central iron ion.

-

After the reaction is complete, the crude product is cooled and then purified. Purification often involves washing with various solvents (e.g., water, acetone, methanol) and acid (e.g., 6M HCl) to remove unreacted starting materials and byproducts.

-

The final product is collected by filtration and dried.

Structural and Physicochemical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

-

Single-Crystal X-ray Diffraction: This is the primary technique for determining the precise three-dimensional arrangement of atoms, providing detailed information on bond lengths, bond angles, and intermolecular interactions.[2]

-

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase of the bulk material and assess its purity.

-

Mössbauer Spectroscopy: This technique is crucial for determining the oxidation state and local coordination environment of the central iron atom.

-

X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and the electronic state of the elements within the molecule.

-

UV-Visible Spectroscopy: The electronic absorption spectrum of FePcCl is characterized by a strong Q-band in the visible region (around 600-700 nm), which corresponds to the π-π* electronic transition within the phthalocyanine ring. The position of this band can be sensitive to the solvent and aggregation state.

Caption: Workflow for synthesis and characterization.

References

Synthesis of Iron(III) Phthalocyanine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for Iron(III) phthalocyanine (B1677752) chloride (FePcCl), a compound of significant interest in catalysis, materials science, and photodynamic therapy. This document details the experimental protocols for the most prevalent synthesis methods, presents quantitative data for comparison, and illustrates the synthetic workflows.

Introduction

Iron(III) phthalocyanine chloride is a coordination complex belonging to the family of metallophthalocyanines. These macrocyclic compounds are structurally analogous to porphyrins and are characterized by their intense color, high thermal stability, and versatile electronic properties. The central iron ion in FePcCl can exist in various oxidation states, which is a key feature for its catalytic activity. The synthesis of FePcCl is primarily achieved through two main pathways: the reaction of phthalic anhydride (B1165640) with urea (B33335) in the presence of an iron salt, and the direct cyclotetramerization of phthalonitrile (B49051) with an iron source. The choice of synthetic route can influence the yield, purity, and scalability of the production.

Synthesis Routes and Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: the phthalic anhydride/urea method and the phthalonitrile method.

Phthalic Anhydride and Urea Method

This widely used method involves the reaction of phthalic anhydride and urea, which in situ generates phthalimide (B116566) and then isoindoline (B1297411) precursors that tetramerize around a central iron ion. High-boiling point solvents are typically employed to facilitate the reaction.

Experimental Protocol:

A detailed two-stage solvent-based procedure is as follows[1][2][3]:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add phthalic anhydride, urea, and anhydrous ferrous chloride (FeCl₂) in a molar ratio of approximately 4:8:1.

-

Solvent and Catalysts: Add dioctyl phthalate (B1215562) as the solvent. Introduce ammonium (B1175870) molybdate (B1676688) as a catalyst and ammonium chloride as a promoter[1][2][3].

-

First Stage Reaction: Heat the reaction mixture to approximately 130 °C (403 K) and maintain this temperature for about 2 hours. During this stage, foaming may occur, which should be allowed to subside[1][2].

-

Second Stage Reaction: Gradually increase the temperature to around 180 °C (453 K) and hold for approximately 6 hours to complete the cyclotetramerization[1][2].

-

Work-up and Purification:

-

Cool the reaction mixture and dilute it with a suitable solvent like methanol (B129727) to precipitate the crude product.

-

Filter the crude product and wash it sequentially with hot water, dilute sodium hydroxide (B78521) solution to remove unreacted phthalic acid derivatives, and then with dilute hydrochloric acid to neutralize the base and remove excess iron salts.

-

Finally, wash the product with water until the filtrate is neutral, followed by washing with ethanol (B145695) and acetone (B3395972) to remove organic impurities.

-

Dry the purified this compound in a vacuum oven.

-

Phthalonitrile Method

This method involves the direct cyclotetramerization of four molecules of phthalonitrile around an iron ion. This can be performed in a high-boiling solvent or under solvent-free conditions, often with the aid of a base.

Experimental Protocol:

A general procedure for the synthesis from phthalonitrile is as follows[4]:

-

Reaction Setup: In a suitable reaction vessel, combine phthalonitrile and an iron salt, such as anhydrous ferrous chloride (FeCl₂) or iron powder, in a molar ratio of approximately 4:1.

-

Solvent/Conditions:

-

Solvent-based: Add a high-boiling point solvent such as quinoline, nitrobenzene, or 1-chloronaphthalene. A non-coordinating base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be added to facilitate the reaction. Heat the mixture to reflux for several hours until the reaction is complete.

-

Solvent-free: For a solvent-free approach, the reactants can be heated together, sometimes under microwave irradiation, which can significantly reduce the reaction time[4].

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is treated with a solvent such as methanol to precipitate the crude product.

-

The purification procedure is similar to the phthalic anhydride method, involving sequential washing with dilute acid (e.g., HCl) and base (e.g., NaOH) to remove impurities, followed by washing with water and organic solvents like ethanol and acetone.

-

The final product is dried under vacuum.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis routes of this compound.

| Parameter | Phthalic Anhydride/Urea Method | Phthalonitrile Method | Solvent-Free (Microwave) |

| Starting Materials | Phthalic anhydride, Urea, Ferrous chloride | Phthalonitrile, Iron salt (e.g., FeCl₂) | Phthalic anhydride, Urea, Iron salt |

| Typical Solvent | Dioctyl phthalate, Trichlorobenzene | Quinoline, Nitrobenzene | None |

| Catalyst/Promoter | Ammonium molybdate, Ammonium chloride | DBU (optional) | Ammonium molybdate |

| Reaction Temperature | 130-180 °C | Reflux temperature of solvent | N/A (Microwave power) |

| Reaction Time | ~8 hours | Several hours | Minutes |

| Reported Yield | ~77%[1][2] | Varies | Can be high |

| Purity | Requires extensive purification | Generally higher purity crude product | Requires purification |

Visualization of Synthesis Workflows

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of FePcCl from phthalic anhydride and urea.

Caption: Workflow for the synthesis of FePcCl from phthalonitrile.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, each with its own set of advantages and considerations. The phthalic anhydride/urea method is a cost-effective approach, though it may require more rigorous purification. The phthalonitrile route often yields a cleaner crude product but may involve more expensive starting materials. The choice of synthesis route will depend on factors such as desired purity, scale of production, and available resources. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

Iron(III) Phthalocyanine Chloride: A Technical Guide for Researchers

CAS Number: 14285-56-4 Molecular Formula: C₃₂H₁₆ClFeN₈ Molecular Weight: 603.82 g/mol

This technical guide provides an in-depth overview of Iron(III) phthalocyanine (B1677752) chloride, a versatile synthetic macrocyclic compound with significant applications in catalysis, electrochemistry, and biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its chemical properties, synthesis protocols, and key applications, supported by quantitative data and detailed experimental methodologies.

Physicochemical and Spectroscopic Properties

Iron(III) phthalocyanine chloride is a dark green solid that is part of the larger family of metallophthalocyanines.[1] These molecules are structurally analogous to naturally occurring porphyrins and are characterized by their high thermal and chemical stability.[2][3] The central iron atom in the +3 oxidation state is coordinated to the four nitrogen atoms of the phthalocyanine ring and an axial chloride ligand.[1] This coordination environment is crucial for its diverse catalytic and electronic properties.[4]

Identification and Physical Properties

A summary of the key identification and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14285-56-4 | |

| EC Number | 238-199-3 | |

| Beilstein/REAXYS Number | 1200456 | |

| MDL Number | MFCD00134503 | |

| Molecular Formula | C₃₂H₁₆ClFeN₈ | [5] |

| Molecular Weight | 603.82 g/mol | [5] |

| Appearance | Dark green solid | [1] |

Spectroscopic Data

The electronic spectrum of this compound is characterized by two main absorption bands: the Soret band in the UV region and the Q-band in the visible region. The Q-band is particularly sensitive to the molecular environment.

| Spectroscopic Technique | Key Features | Reference |

| UV-Vis Spectroscopy | λmax (Q-band) at ~654 nm.[4] The exact position of the Q-band is solvent-dependent: 653 nm in DMSO and 669 nm in chloroform (B151607) and benzene.[4] | [4] |

| X-ray Photoelectron Spectroscopy (XPS) | Provides information on the electronic structure and oxidation state of the central iron atom.[1] | [1] |

Synthesis and Purification

This compound can be synthesized through several methods, with solvent-based approaches being the most common.

Solvent-Based Synthesis

A widely used method involves the reaction of phthalic anhydride, urea, and an iron salt in a high-boiling point solvent.

Experimental Protocol:

-

Reactant Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine phthalic anhydride, urea, and ferrous chloride in a high-boiling solvent such as dioctyl phthalate.[3][6]

-

Catalyst and Promoter: Add ammonium (B1175870) molybdate (B1676688) as a catalyst and ammonium chloride as a promoter to the reaction mixture.[3][6]

-

Two-Stage Heating:

-

Isolation: After cooling, the crude product is isolated by filtration.[7]

-

Purification: The crude product is purified by washing with ethanol, followed by water containing a surfactant like sodium dodecylbenzenesulfonate, and then dried to yield the final product.[7] A yield of 77% has been reported for this method.[6]

A visual representation of the general synthesis workflow is provided below.

Applications in Catalysis

The redox activity of the iron center makes this compound a versatile catalyst for various organic transformations.[3]

Oxidation of Anilines

This compound has been demonstrated to be an effective catalyst for the selective oxidation of anilines.[2]

Experimental Protocol for Kinetic Studies:

A kinetic study of the oxidation of aniline (B41778) and its substituents has been carried out using meta-chloroperbenzoic acid as the oxidant in an aqueous acetic acid medium.[2]

-

Reaction Setup: The reaction is typically performed in a thermostated water bath to maintain a constant temperature.

-

Reagents: Analytical grade aniline, meta-chloroperbenzoic acid, and this compound are used.[2] The reaction medium is an aqueous acetic acid solution.[2]

-

Kinetic Measurements: The progress of the reaction is followed by titrimetric estimation of the remaining oxidant at different time intervals.

-

Stoichiometry and Product Analysis: The stoichiometry of the reaction is determined, and the product, azobenzene, is confirmed by UV spectroscopy.[2]

The reaction kinetics were found to be second order with respect to aniline and first order with respect to the oxidant.[2] The catalytic activity increases with the concentration of this compound.[2]

| Kinetic Parameter | Value | Reference |

| Order with respect to Aniline | 2 | [2] |

| Order with respect to Oxidant | 1 | [2] |

| Activation Energy (Ea) | 16.32 kJ mol⁻¹ | [2] |

| Enthalpy of Activation (ΔH#) | 13.81 kJ mol⁻¹ | [2] |

| Entropy of Activation (ΔS#) | -279.76 J K⁻¹ mol⁻¹ | [2] |

| Gibbs Free Energy of Activation (ΔG#) | 98.3 kJ mol⁻¹ | [2] |

The proposed catalytic cycle for the oxidation of aniline is depicted below.

C-H Amination Reactions

This compound is also a catalyst for highly stereoselective C-H amination reactions, which are important for the synthesis of nitrogen-containing compounds.[5] This catalytic system offers a pathway for creating complex amines with high precision.[5]

Biomedical Applications: Photodynamic Therapy

Phthalocyanines, including the iron complex, are investigated as photosensitizers in photodynamic therapy (PDT) for cancer treatment.[8][9] PDT involves the administration of a photosensitizer, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death in cancerous tissues.[9][10]

Mechanism of Action:

-

Administration and Accumulation: The photosensitizer is administered and preferentially accumulates in tumor cells.[8]

-

Light Activation: The tumor area is irradiated with light of a specific wavelength, exciting the photosensitizer to a triplet state.[10]

-

ROS Generation: The excited photosensitizer transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS (Type II mechanism), or it can react directly with cellular substrates to produce radical species (Type I mechanism).[10]

-

Cell Death: The generated ROS cause oxidative damage to cellular components, leading to apoptosis or necrosis of the cancer cells.[8][10]

Studies have shown that this compound can induce cell death in various cancer cell lines, including Caco-2 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer), upon light activation.[8] The effectiveness of the treatment is dependent on the photosensitizer concentration and the duration of light exposure.[8] For instance, in Caco-2 cells, complete cell death was observed with FePcCl concentrations of 60-100 µg/ml and a 74-second laser treatment.[8]

Electrochemical Applications

The redox properties of this compound make it a suitable material for modifying electrodes in electrochemical sensors.[11] These modified electrodes can exhibit enhanced sensitivity and selectivity for the detection of various analytes.

Electrochemical Sensor for Herbicides

A modified carbon nanotube paste electrode with an iron(III) phthalocyanine derivative has been developed for the determination of the herbicide fluometuron (B1672900).[11]

Experimental Protocol for Electrode Preparation:

-

Composite Preparation: A composite material is prepared by combining an iron(III) phthalocyanine derivative with multi-walled carbon nanotube powder.[11][12]

-

Electrode Coating: The composite material is coated onto a glassy carbon electrode or a multi-walled carbon nanotube paste electrode using a drop-dry method.[11][12]

-

Electrochemical Measurements: The electrochemical behavior of the modified electrode is characterized using techniques such as cyclic voltammetry (CV), differential pulse stripping voltammetry (DPSV), and square wave stripping voltammetry (SWSV).[11]

The modified electrode showed a significant increase in the anodic peak current for fluometuron compared to the bare electrode.[11]

| Analytical Parameter | DPSV | SWSV | Reference |

| Working Range | 0.4 – 15.0 mg/L | 0.4 – 7.5 mg/L | [11] |

| Limit of Detection (LOD) | 69.8 µg/L | 101 µg/L | [11] |

| Limit of Quantification (LOQ) | 233.0 µg/L | 337 µg/L | [11] |

Electrochemical Sensor for Nicotine (B1678760)

A sensitive electrochemical sensor for nicotine detection has been developed using a glassy carbon electrode modified with a nanocomposite of graphene, an iron(III) phthalocyanine derivative, and gold nanoparticles.[13]

Experimental Protocol for Sensor Fabrication:

-

Nanocomposite Dispersion: A dispersion of gold nanoparticles, an iron(III) phthalocyanine derivative, and graphene is prepared.[13]

-

Electrode Modification: A small volume of the nanocomposite dispersion is drop-casted onto the surface of a cleaned glassy carbon electrode and heated.[13]

-

Electrochemical Detection: The sensor's response to nicotine is measured using amperometry in a phosphate-buffered solution.[13]

The sensor exhibited a linear response to nicotine in the range of 0.5 to 27 µM with a low detection limit of 17 nM.[13]

Safety and Handling

This compound is classified as a combustible solid. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as eye shields and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly stable and versatile molecule with a broad range of applications driven by its unique electronic and catalytic properties. Its utility as a catalyst in oxidation and amination reactions, as a photosensitizer in photodynamic therapy, and as a key component in electrochemical sensors highlights its importance in various fields of chemical and biomedical research. The detailed protocols and quantitative data presented in this guide are intended to facilitate further investigation and application of this remarkable compound.

References

- 1. diva-portal.org [diva-portal.org]

- 2. jchps.com [jchps.com]

- 3. Buy this compound | 14285-56-4 [smolecule.com]

- 4. This compound | 14285-56-4 | Benchchem [benchchem.com]

- 5. alfachemic.com [alfachemic.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104311565A - Preparation method of iron phthalocyanine - Google Patents [patents.google.com]

- 8. In vitro photodynamic effect of gallium, indium and iron phthalocyanine chloride on different cancer cell lines [openscholar.dut.ac.za]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]

- 13. Development of Electrochemical Sensor Using Iron (III) Phthalocyanine/Gold Nanoparticle/Graphene Hybrid Film for Highly Selective Determination of Nicotine in Human Salivary Samples - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic and Optical Landscape of Iron(III) Phthalocyanine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iron(III) phthalocyanine (B1677752) chloride (FePcCl), a prominent member of the metallophthalocyanine family, stands as a molecule of significant scientific interest due to its unique electronic and optical characteristics. Its robust macrocyclic structure, coupled with the variable oxidation states of the central iron atom, makes it a versatile candidate for a wide array of applications, including catalysis, gas sensing, and photodynamic therapy. This technical guide provides an in-depth exploration of the core electronic and optical properties of FePcCl, presenting key data in a structured format, detailing experimental protocols for its characterization, and visualizing fundamental processes through clear diagrams.

Electronic and Optical Properties: A Quantitative Overview

The distinct electronic and optical behavior of Iron(III) phthalocyanine chloride is rooted in the extensive π-conjugated system of the phthalocyanine ring and the d-orbitals of the central iron ion. These features give rise to characteristic absorption spectra and well-defined electronic transitions.

Optical Absorption Characteristics

The optical properties of FePcCl are dominated by two main absorption bands in the UV-Vis spectrum: the Soret band (or B band) in the near-ultraviolet region and the Q-band in the visible region. The Q-band, which is particularly sensitive to the molecular environment, is a hallmark of phthalocyanines and is responsible for their intense color.

| Property | Wavelength (nm) | Solvent/Condition | Reference(s) |

| Q-Band Maximum | ~654 - 680 | Various Solvents | [1] |

| 654 | Not specified | [2] | |

| 653 | DMSO | [3] | |

| 669 | Chloroform | [3] | |

| 669 | Benzene | [3] | |

| Soret Band | ~300 - 400 | General | [1] |

Table 1: Key UV-Vis Absorption Data for this compound.

Electronic Structure: Core-Level Insights

X-ray Photoelectron Spectroscopy (XPS) provides critical information about the elemental composition and the electronic state of the constituent atoms in FePcCl. The binding energies of the core electrons are sensitive to the chemical environment, offering a direct probe of the oxidation state of the central iron atom and the nature of the nitrogen atoms within the phthalocyanine ring.

| Core Level | Binding Energy (eV) | Assignment | Reference(s) |

| Fe 2p₃/₂ | ~710 | Iron(III) oxidation state | [4] |

| Fe 2p₁/₂ | ~715 | Iron(III) oxidation state | [4] |

| N 1s | ~398.5 - 398.8 | Pyridinic nitrogens coordinated to iron | [1] |

| N 1s | ~400.2 - 400.9 | Pyrrolic nitrogens | [1] |

| Cl 2p | ~200 | Chloride ligand | [4] |

Table 2: X-ray Photoelectron Spectroscopy (XPS) Core-Level Binding Energies for this compound.

Redox Behavior

The electrochemical properties of FePcCl are central to its catalytic activity. Cyclic voltammetry (CV) is a key technique used to probe the redox processes of the iron center and the phthalocyanine ring.

| Redox Process | Potential Range (V vs. Ag/AgCl) | Electrolyte/Solvent | Reference(s) |

| Fe(III)/Fe(II) Reduction | -0.2 to -0.5 | Non-aqueous (e.g., DMF with 0.1 M TBAPF₆) | [5] |

Table 3: Electrochemical Redox Potentials for this compound.

Experimental Protocols

Reproducible and accurate characterization of this compound relies on standardized experimental procedures. This section provides detailed methodologies for the key techniques used to probe its electronic and optical properties.

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of FePcCl in solution and identify the characteristic Q-band and Soret band maxima.

Materials:

-

This compound powder

-

High-purity solvent (e.g., Dimethylformamide (DMF), Chloroform, or Toluene)

-

Quartz cuvettes with a 1 cm path length

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of FePcCl by dissolving a precisely weighed amount of the powder in the chosen solvent to a known concentration (typically in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with a small amount of the FePcCl solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of approximately 300 nm to 800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret band and the Q-band.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To analyze the elemental composition and chemical states of FePcCl, particularly the oxidation state of iron and the bonding environment of nitrogen. This protocol is for the analysis of a thin film.

Materials:

-

This compound

-

Suitable substrate (e.g., silicon wafer, indium tin oxide-coated glass)

-

Deposition system (e.g., thermal evaporator, spin coater)

-

XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source

-

Argon ion gun for sputter cleaning (optional)

Procedure:

-

Sample Preparation: Deposit a thin film of FePcCl onto the substrate using a suitable technique. The film should be thick enough to attenuate substrate signals but thin enough to minimize charging effects.

-

Sample Introduction: Mount the sample on the XPS sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

-

Sputter Cleaning (Optional): If surface contamination is suspected, gently sputter the sample surface with a low-energy argon ion beam to remove adventitious carbon and other contaminants.[5] Care must be taken to avoid altering the chemical state of the FePcCl.

-

Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the Fe 2p, N 1s, C 1s, and Cl 2p regions to obtain detailed information about their chemical states.

-

Charge Correction: If sample charging occurs, reference the binding energy scale to the adventitious carbon C 1s peak at 284.8 eV.

-

Data Analysis: Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian) to determine the binding energies and relative concentrations of the different chemical species.

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior of FePcCl and determine the potentials of its reduction and oxidation processes.

Materials:

-

This compound

-

A three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

-

Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Anhydrous, deoxygenated non-aqueous solvent (e.g., DMF)

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by sonication in deionized water and the solvent to be used.

-

Electrolyte Solution Preparation: Dissolve the supporting electrolyte in the solvent to a concentration of approximately 0.1 M. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

-

Analyte Addition: Add a known concentration of FePcCl to the electrolyte solution and continue purging with the inert gas.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the FePcCl solution. Maintain a blanket of inert gas over the solution throughout the experiment.

-

CV Measurement: Connect the electrodes to the potentiostat. Set the potential window to scan over the expected redox events (e.g., from an initial potential where no reaction occurs, scan towards negative potentials to observe reduction, and then reverse the scan towards positive potentials). Set the scan rate (e.g., 100 mV/s).

-

Data Acquisition: Initiate the potential scan and record the resulting current as a function of the applied potential.

-

Data Analysis: Identify the anodic and cathodic peak potentials and currents from the cyclic voltammogram. These peaks correspond to the oxidation and reduction processes of FePcCl.

Visualizing Key Processes

Understanding the experimental workflows and the functional mechanisms of this compound can be greatly enhanced through visual representations. The following diagrams, generated using the DOT language, illustrate these processes.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data, protocols, and diagrams offer a comprehensive starting point for understanding and harnessing the remarkable electronic and optical properties of this versatile molecule.

References

An In-depth Technical Guide to the Redox Potential and Electrochemistry of Iron(III) Phthalocyanine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties and electrochemical behavior of iron(III) phthalocyanine (B1677752) chloride (FePcCl). This macrocyclic compound is of significant interest due to its versatile applications in catalysis, sensing, and photodynamic therapy. A thorough understanding of its electron transfer characteristics is paramount for harnessing its full potential in these fields.

Core Electrochemical Properties

The electrochemistry of iron(III) phthalocyanine chloride is primarily centered on the redox transitions of the central iron atom and, under certain conditions, the phthalocyanine ring itself. The most prominent and studied redox event is the reversible one-electron reduction of the iron center from Fe(III) to Fe(II).

The formal reduction potential of the Fe(III)/Fe(II) couple is not a fixed value but is highly sensitive to the molecular environment.[1] This "tunability" of the redox potential is a key feature that allows for the rational design of FePcCl-based systems for specific applications, such as reversible oxygen carriers where the binding affinity is linked to the redox potential.[1]

Factors that significantly influence the redox potential include:

-

Solvent: The coordinating nature of the solvent can stabilize different oxidation states of the iron center to varying degrees, thereby shifting the redox potential.

-

Counter-ion: The anion associated with the iron complex can impact the ease of electron transfer.

-

Axial Ligands: Coordination of additional ligands to the iron center can profoundly alter its electronic properties and, consequently, its redox behavior.[1]

-

Peripheral Substituents: Modifications to the outer phthalocyanine ring can also modulate the electronic structure and redox potentials.

Quantitative Redox Potential Data

The following table summarizes the reported redox potentials for the Fe(III)/Fe(II) and Fe(II)/Fe(I) couples of iron phthalocyanine under various experimental conditions. These values, obtained primarily through cyclic voltammetry, highlight the significant influence of the solvent and counter-ion.

| Redox Couple | Solvent | Counter-Ion | Redox Potential (V vs. SCE) | Reference |

| Fe(III)/Fe(II) | Pyridine | ClO₄⁻ | 0.70 | [2] |

| Fe(III)/Fe(II) | DMSO | ClO₄⁻ | 0.47 | [2] |

| Fe(III)/Fe(II) | DMSO | Br⁻ | 0.42 | [2] |

| Fe(III)/Fe(II) | DMSO | Cl⁻ | 0.26 | [2] |

| Fe(III)/Fe(II) | DMF | Cl⁻ | 0.01 | [2] |

| Fe(II)/Fe(I) | Pyridine | ClO₄⁻ | -1.125 | [2] |

| Fe(II)/Fe(I) | DMSO | ClO₄⁻ | -0.77 | [2] |

| Fe(II)/Fe(I) | DMSO | Br⁻ | -0.70 | [2] |

| Fe(II)/Fe(I) | DMSO | Cl⁻ | -0.72 | [2] |

Note: The values are reported versus the Saturated Calomel Electrode (SCE). The original data may have been reported against other reference electrodes and converted for consistency. Small variations in experimental conditions can lead to deviations in the measured potentials.

Experimental Protocol: Cyclic Voltammetry of this compound

Cyclic voltammetry (CV) is the primary technique for investigating the redox behavior of FePcCl. Below is a detailed methodology for a typical CV experiment.

Objective: To determine the redox potentials of the Fe(III)/Fe(II) and other relevant redox couples of this compound in a non-aqueous solvent.

Materials and Reagents:

-

This compound (FePcCl)

-

High-purity solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide (B87167) - DMSO)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)

-

Working Electrode (e.g., Glassy Carbon Electrode - GCE)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Polishing materials (e.g., alumina (B75360) slurries of different particle sizes)

-

Electrochemical workstation/potentiostat

Procedure:

-

Electrode Preparation:

-

Polish the working electrode (GCE) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad to obtain a mirror-like surface.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent (e.g., DMF).

-

Prepare a stock solution of FePcCl in the same solvent. The concentration will depend on the specific experiment but is typically in the millimolar range.

-

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode electrochemical cell.

-

The working electrode, reference electrode, and counter electrode are immersed in the supporting electrolyte solution.

-

-

Background Scan:

-

Perform a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and to ensure there are no interfering redox peaks.

-

-

Sample Analysis:

-

Add a known volume of the FePcCl stock solution to the electrochemical cell to achieve the desired final concentration.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Perform cyclic voltammetry by scanning the potential over a range that encompasses the expected redox events of FePcCl. The scan rate can be varied to investigate the kinetics of the electron transfer processes.

-

-

Data Acquisition and Analysis:

-

Record the resulting cyclic voltammogram (current vs. potential).

-

Determine the anodic and cathodic peak potentials (Epa and Epc) for each redox couple.

-

Calculate the formal redox potential (E°') as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = |Epa - Epc|) can provide information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the electrochemistry of this compound.

References

An In-depth Technical Guide to the Thermal and Chemical Stability of Iron(III) Phthalocyanine Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal and chemical stability of Iron(III) phthalocyanine (B1677752) chloride (FePcCl), a compound of significant interest in catalysis, materials science, and photodynamic therapy. Understanding its stability profile is critical for its application and development in various fields.

Thermal Stability

Iron(III) phthalocyanine chloride exhibits high thermal stability, a characteristic feature of the phthalocyanine macrocycle.[1] However, its stability is finite and is influenced by the experimental conditions, such as the heating rate and the surrounding atmosphere.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature. For metallophthalocyanines, TGA reveals the temperatures at which decomposition and loss of volatile components occur.

A study on various metal phthalocyanines, including an iron phthalocyanine (FePc) complex, indicated a minor decomposition event around 220°C, followed by a major decomposition at approximately 275°C.[1] It is important to note that this data is for a general FePc and not specifically for the chloride salt. Another study focusing on FePcCl revealed that the chloride ion tends to dissociate from the molecule at temperatures between 250°C and 350°C when heated under vacuum.[2]

Table 1: Thermal Decomposition Data for Iron Phthalocyanine Complexes

| Compound | Minor Decomposition (°C) | Major Decomposition (°C) | Atmosphere | Reference |

| FePc | ~220 | ~275 | Not specified | [1] |

| FePcCl | 250 - 350 (Cl dissociation) | Not specified | Vacuum | [2] |

Differential Scanning Calorimetry (DSC)

Experimental Protocol: Thermogravimetric Analysis of this compound

This protocol outlines a general procedure for determining the thermal stability of FePcCl using TGA.

Objective: To determine the decomposition temperature and mass loss profile of FePcCl under a controlled atmosphere.

Apparatus and Materials:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas (or other desired atmosphere)

-

This compound sample (powder)

-

Alumina or platinum crucible

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Place a small, accurately weighed sample of FePcCl (typically 5-10 mg) into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset and peak decomposition temperatures.

Chemical Stability

The chemical stability of this compound is a critical parameter for its application in various chemical environments. Phthalocyanines are generally known for their good stability, particularly towards alkaline conditions, while they exhibit lower stability in acidic media.[3]

Stability in Acidic Media

This compound is susceptible to degradation in acidic environments, with the primary degradation pathway being demetallation, where the central iron ion is lost from the macrocycle. This process is particularly relevant in applications such as electrocatalysis for the oxygen reduction reaction (ORR) in acidic fuel cells.[4] Studies have shown that in the presence of strong acids like sulfuric acid, the iron center can be substituted by protons, leading to the formation of the metal-free phthalocyanine.[4]

Stability in Basic Media

Phthalocyanine compounds are generally considered to be stable in alkaline conditions.[3] However, specific kinetic data on the stability of FePcCl in basic solutions like sodium hydroxide (B78521) are not extensively reported. The hydrolysis of the iron(III) chloride itself in aqueous solution can be complex, potentially leading to the formation of iron(III) hydroxide.[5][6] The interaction of a strong base with the FePcCl complex would likely involve the axial chloride ligand and potentially the central iron atom.

Stability towards Oxidizing and Reducing Agents

The stability of FePcCl in the presence of oxidizing and reducing agents is highly dependent on the nature of the agent and the reaction conditions. In some catalytic applications, FePcCl has shown stability in the presence of oxidizing agents like meta-chloroperbenzoic acid. However, strong oxidizing agents such as hydrogen peroxide at high concentrations can lead to the oxidative degradation of the phthalocyanine ring.[4]

Experimental Protocol: Chemical Stability Testing

This protocol provides a general framework for assessing the chemical stability of FePcCl against various chemical agents, based on standard practices for pigment testing such as those outlined by ASTM and ISO.[7][8][9][10][11][12][13]

Objective: To evaluate the stability of FePcCl when exposed to acidic, basic, and oxidizing environments.

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

This compound

-

Solvent for dissolving FePcCl (e.g., DMSO, DMF)

-

Test solutions:

-

Sulfuric acid (e.g., 1M, 5M)

-

Sodium hydroxide (e.g., 1M, 5M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

-

Quenching agent (if necessary)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of FePcCl of known concentration in a suitable solvent.

-

Reaction Setup:

-

For each test condition, add a specific volume of the FePcCl stock solution to a volumetric flask.

-

Add the test solution (acid, base, or oxidizing agent) to the flask and dilute to the mark with the appropriate solvent.

-

Prepare a control sample with the FePcCl stock solution and the solvent only.

-

-

Incubation: Place the flasks in a constant temperature bath or shaker at a specified temperature (e.g., 25°C, 50°C).

-

Monitoring: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

UV-Vis Analysis:

-

Dilute the aliquot to a suitable concentration for UV-Vis analysis.

-

Record the UV-Vis spectrum of the solution, focusing on the characteristic Q-band of FePcCl (around 650-670 nm).[14]

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of the Q-band over time as an indicator of degradation.

-

Calculate the percentage of degradation at each time point relative to the initial absorbance.

-

Determine the degradation kinetics (e.g., by plotting absorbance vs. time).

-

Degradation Pathways

The degradation of this compound can proceed through several pathways depending on the conditions.

Demetallation

In acidic environments, the primary degradation mechanism is demetallation, where the Fe(III) ion is lost from the center of the phthalocyanine ring. This is often initiated by the protonation of the meso-nitrogen atoms, which weakens the Fe-N bonds.

Macrocycle Oxidation

In the presence of strong oxidizing agents, the phthalocyanine macrocycle itself can be oxidized. This can lead to the cleavage of the conjugated ring system, resulting in smaller, colorless degradation products. The initial attack often occurs at the electron-rich regions of the macrocycle.

Summary and Conclusion

This compound is a robust molecule with significant thermal and chemical stability. Its thermal decomposition in an inert atmosphere begins with the loss of the axial chloride ligand at temperatures around 250-350°C, followed by the degradation of the macrocycle at higher temperatures. Chemically, it is relatively stable in alkaline and certain oxidative environments but is susceptible to demetallation in strong acidic conditions. Understanding these stability limits and degradation pathways is essential for the successful application of FePcCl in diverse scientific and technological fields. The provided experimental protocols offer a starting point for researchers to quantitatively assess the stability of this important molecule under their specific conditions of interest.

References

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 4. researchgate.net [researchgate.net]

- 5. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]

- 6. quora.com [quora.com]

- 7. Pigment related ASTM testing standards [en1.nbchao.com]

- 8. ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance | Separation Science [sepscience.com]

- 9. purple-diamond.com [purple-diamond.com]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. Summary of Pigment Color Performance Testing Standards [en1.nbchao.com]

- 12. store.astm.org [store.astm.org]

- 13. scribd.com [scribd.com]

- 14. This compound | 14285-56-4 | Benchchem [benchchem.com]

Solubility of Iron(III) Phthalocyanine Chloride in Organic Solvents: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the solubility of Iron(III) phthalocyanine (B1677752) chloride (FePcCl) in various organic solvents. Understanding the solubility characteristics of FePcCl is critical for its application in diverse fields, including catalysis, materials science, and drug development. This document compiles available qualitative and quantitative solubility data, presents a detailed experimental protocol for solubility determination via UV-Vis spectroscopy, and visualizes the procedural workflow. The guide is intended for researchers, scientists, and professionals in drug development who work with metallophthalocyanines.

Core Concepts in Phthalocyanine Solubility

Iron(III) phthalocyanine chloride is a complex macrocyclic compound whose solubility is governed by several factors. As a large, planar, and aromatic molecule, its ability to dissolve is a result of the interplay between intermolecular forces of the solute molecules and their interactions with the solvent.

-

Solvent Properties: The polarity, coordinating ability, and molecular structure of the solvent are paramount.

-

Coordinating Solvents: Polar aprotic solvents with donor atoms (e.g., oxygen in DMSO, nitrogen in pyridine) can coordinate to the central iron atom as axial ligands. This interaction can disrupt the intermolecular π-π stacking between phthalocyanine molecules, thereby promoting dissolution. Pyridine, in particular, is known to be an effective solvent for iron phthalocyanines due to its strong coordinating ability.

-

Non-coordinating Solvents: Solvents like chloroform (B151607) and toluene (B28343) interact with the phthalocyanine ring primarily through weaker van der Waals forces.[1] Solubility in these solvents is often lower compared to coordinating solvents.

-

-

Aggregation: A primary challenge in working with phthalocyanines is their strong tendency to aggregate in solution due to π-π stacking interactions between the planar macrocycles.[2][3] This aggregation is concentration-dependent and is influenced by the solvent. Aggregates can have different photophysical properties than the monomeric form and can precipitate out of solution, effectively lowering the observed solubility.[4]

-

Oxidation State and Ligands: The +3 oxidation state of the iron center and the presence of the axial chloride ligand in FePcCl distinguish it from the more commonly studied Iron(II) phthalocyanine (FePc). These features influence the electronic properties and intermolecular interactions, thereby affecting solubility.[5]

Solubility Data for Iron Phthalocyanine Complexes

Direct quantitative solubility data for this compound is scarce in publicly available literature. The following table summarizes available qualitative information for FePcCl and quantitative data for the closely related Fe(II)Pc, which serves as a useful proxy. Researchers are encouraged to determine solubility for their specific solvent systems and conditions using the protocol provided in this guide.

| Organic Solvent | Chemical Formula | Solubility Data | Compound Tested | Notes & References |

| Coordinating Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | FePc / FePcCl | A common solvent for dissolving phthalocyanines.[6] The Q-band peak for FePcCl is observed at 653 nm.[7] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 131.62 ± 65.81 mg/L | Fe(II)Pc | FePc shows a tendency to aggregate at higher concentrations in DMF.[4] |

| Pyridine | C₅H₅N | Sufficiently Soluble | Fe(II)Pc | Pyridine's strong coordination to the iron center enhances solubility.[8] |

| Non-coordinating Solvents | ||||

| Chloroform | CHCl₃ | Soluble | FePc / FePcCl | The Q-band peak for FePcCl is observed at 669 nm.[1][7] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | FePc | Mentioned as a potential solvent.[6] |

| Toluene | C₇H₈ | Soluble | FePc | Mentioned as a potential solvent.[1] |

| Other Solvents | ||||

| Water | H₂O | Insoluble | FePc / FePcCl | Phthalocyanines are generally insoluble in water.[1][9][10] |

| Concentrated Sulfuric Acid | H₂SO₄ | Soluble | FePc | Dissolves via protonation of the macrocycle.[9] |

Experimental Protocol: Solubility Determination by UV-Vis Spectroscopy

This protocol details a reliable method for determining the saturation solubility of FePcCl in an organic solvent. The methodology is based on preparing a saturated solution, followed by quantitative analysis of the dissolved solute using UV-Visible spectroscopy, which is highly sensitive for intensely colored compounds like phthalocyanines.[11]

3.1. Materials and Reagents

-

This compound (FePcCl, solid powder)

-

High-purity organic solvent of choice (e.g., DMSO, DMF, Chloroform)

-

Analytical balance (± 0.01 mg)

-

Volumetric flasks (e.g., 10 mL, 25 mL, 100 mL)

-

Glass vials with screw caps

-

Mechanical shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Glass syringes

-

Calibrated micropipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

3.2. Methodology

Part A: Preparation of a Saturated Solution

-

Sample Preparation: Add an excess amount of solid FePcCl to a glass vial (e.g., 5-10 mg of solid to 5 mL of solvent). The exact amount should be enough to ensure undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitation: Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The solution should be continuously mixed to facilitate dissolution.

-

Settling: After the equilibration period, allow the vial to stand undisturbed at the same constant temperature for at least 12 hours to allow the excess solid to settle.

Part B: Sample Analysis

-

Filtration: Carefully draw the supernatant (the clear, saturated solution) using a glass syringe. Attach a 0.22 µm syringe filter and discard the first few drops. Filter the remaining solution into a clean, dry vial. This step is crucial to remove any suspended solid particles.

-

Dilution: Accurately pipette a small volume of the filtered saturated solution into a volumetric flask and dilute with the same pure solvent. The dilution factor should be chosen to ensure the absorbance of the final solution falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[12] A series of dilutions may be necessary to find the optimal concentration.

-

Spectrophotometer Measurement:

-

Allow the spectrophotometer to warm up for at least 20 minutes.

-

Use a quartz cuvette filled with the pure solvent to perform a baseline correction across the desired wavelength range (e.g., 800 nm to 300 nm).

-

Rinse the sample cuvette with the diluted FePcCl solution before filling it for measurement.

-

Record the absorption spectrum and note the absorbance (A) at the characteristic Q-band maximum (λ_max), which is approximately 653 nm in DMSO or 669 nm in chloroform.[7]

-

3.3. Calculation of Solubility

-

Molar Extinction Coefficient (ε): If the molar extinction coefficient for FePcCl in the specific solvent is known, solubility can be calculated directly. If not, it must be determined by creating a calibration curve using solutions of known concentrations.

-

Calibration Curve (Recommended):

-

Prepare a stock solution of FePcCl of known concentration by accurately weighing a small amount of the solid and dissolving it in a volumetric flask.

-

Prepare a series of standards by serial dilution of the stock solution.

-

Measure the absorbance of each standard at the λ_max.

-

Plot absorbance versus molar concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), is the molar extinction coefficient (ε), assuming a path length (l) of 1 cm.

-

-

Solubility Calculation:

-

Use the Beer-Lambert law to calculate the concentration of the diluted sample:

-

C_diluted (mol/L) = A / (ε × l)

-

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor:

-

C_saturated (mol/L) = C_diluted × Dilution Factor

-

-

Convert the molar solubility to a mass-based unit (e.g., g/L) using the molecular weight of FePcCl (603.82 g/mol ):[5][13][14]

-

Solubility (g/L) = C_saturated (mol/L) × 603.82 g/mol

-

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining FePcCl solubility.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 14285-56-4 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 14285-56-4 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lookchem.com [lookchem.com]

- 10. americanelements.com [americanelements.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. 鉄(III)フタロシアニンクロリド Dye content ~95 % | Sigma-Aldrich [sigmaaldrich.com]

- 14. alfachemic.com [alfachemic.com]

The Dawn of a Molecular Marvel: A Technical History of Metallophthalocyanines

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discoveries and historical development of metallophthalocyanines (MPcs), from their serendipitous origins to their establishment as a versatile class of molecules with profound implications for research and drug development. We delve into the foundational experiments, structural elucidations, and the elucidation of key properties that have paved the way for their current applications.

Accidental Brilliance: The Discovery of a New Chromophore

The story of phthalocyanines begins not with a deliberate quest, but with a series of fortuitous observations. In 1907, Braun and Tcherniac reported the formation of a small quantity of a highly stable, blue, insoluble substance while heating o-cyanobenzamide.[1] This marked the first recorded synthesis of a phthalocyanine (B1677752), though its identity remained unknown.

Two decades later, in 1927, Swiss chemists Henri de Diesbach and E. von der Weid at the University of Fribourg were attempting to synthesize phthalonitrile (B49051) by reacting o-dibromobenzene with cuprous cyanide in pyridine (B92270) at high temperatures.[2][3] They unexpectedly obtained an intensely blue, highly stable copper-containing compound.[2] Their attempts to elucidate its structure were inconclusive, but they noted its remarkable stability to heat and chemical reagents.[2]

A year later, in 1928, a similar discovery occurred at the Grangemouth works of Scottish Dyes Ltd. (a precursor to Imperial Chemical Industries, ICI).[4] An enigmatic blue-green impurity was found to have formed in a phthalimide (B116566) synthesis reactor where the enamel lining had cracked, exposing the iron casing.[4] This impurity was identified as an iron-containing complex, now known to be iron phthalocyanine.

These independent, accidental discoveries laid the groundwork for a new class of synthetic macrocyclic compounds of immense scientific and industrial interest.

Unraveling the Molecular Architecture: The Work of Linstead and Robertson

The true nature of these intensely colored compounds remained a puzzle until the pioneering work of Sir Reginald Patrick Linstead and his colleagues at Imperial College London in the 1930s. Through a series of brilliant chemical degradation and synthesis experiments, Linstead's team established the fundamental structure of the phthalocyanine macrocycle, a large aromatic ring system composed of four isoindole units linked by nitrogen atoms.[4][5] They systematically synthesized a range of metallophthalocyanines, demonstrating the versatility of the central cavity in accommodating various metal ions.[1] Linstead coined the name "phthalocyanine" from the Greek "naphtha" (rock oil) and "cyanine" (dark blue), reflecting its origins and intense color.[1]

The definitive confirmation of the planar, centrosymmetric structure of metallophthalocyanines came from the X-ray crystallographic studies of John Monteath Robertson in 1935.[6] Robertson's work provided precise measurements of bond lengths and the spatial arrangement of the atoms, confirming Linstead's proposed structure and ushering in a new era of understanding for these complex molecules.[6][7]

Key Historical Discoveries

| Year | Researchers | Discovery | Significance |

| 1907 | Braun and Tcherniac | Accidental synthesis of a blue, insoluble substance from o-cyanobenzamide. | First recorded synthesis of a phthalocyanine compound.[1] |

| 1927 | de Diesbach and von der Weid | Unexpected formation of a stable, blue copper complex from o-dibromobenzene and cuprous cyanide. | First intentional, albeit accidental, synthesis of a metallophthalocyanine.[2][3] |

| 1928 | Scottish Dyes Ltd. | Formation of an iron-containing blue-green impurity in a phthalimide reactor. | Independent discovery of iron phthalocyanine, highlighting its industrial relevance.[4] |

| 1934 | R. P. Linstead and coworkers | Elucidation of the chemical structure of the phthalocyanine macrocycle and synthesis of various metallophthalocyanines. | Established the fundamental chemistry and nomenclature of phthalocyanines.[4][5] |

| 1935 | J. M. Robertson | Determination of the crystal structure of metallophthalocyanines by X-ray diffraction. | Provided definitive proof of the planar structure and molecular dimensions.[6] |

Physicochemical Properties: A Palette of Possibilities